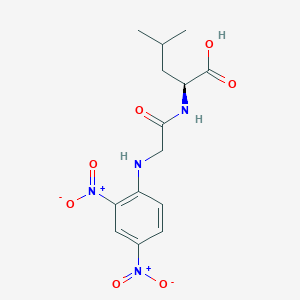

N-(2,4-Dinitrophenyl)glycyl-L-leucine

Description

These compounds are widely used in biochemical research, particularly as chromophores, enzyme substrates, and haptens in immunology studies .

The DNP group enhances UV-vis absorption and fluorescence quenching properties, making these derivatives valuable in FRET (fluorescence resonance energy transfer) assays . For example, Q-EDDnp (a DNP-containing quencher) is utilized in peptide hydrolysis studies to monitor enzymatic activity .

Properties

CAS No. |

675587-89-0 |

|---|---|

Molecular Formula |

C14H18N4O7 |

Molecular Weight |

354.32 g/mol |

IUPAC Name |

(2S)-2-[[2-(2,4-dinitroanilino)acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H18N4O7/c1-8(2)5-11(14(20)21)16-13(19)7-15-10-4-3-9(17(22)23)6-12(10)18(24)25/h3-4,6,8,11,15H,5,7H2,1-2H3,(H,16,19)(H,20,21)/t11-/m0/s1 |

InChI Key |

DHNUSMRZKXMGDT-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)glycyl-L-leucine typically involves the reaction of L-leucine with 2,4-dinitrophenylhydrazine under specific conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)glycyl-L-leucine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Substitution: The dinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-(2,4-Dinitrophenyl)glycyl-L-leucine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)glycyl-L-leucine involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound . The glycyl-L-leucine moiety can interact with enzymes and proteins, affecting their activity and function . These interactions can lead to various biochemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of DNP-conjugated amino acids and peptides:

Notes:

- Solubility : DNP-Gly is sparingly soluble in water but dissolves in polar organic solvents like DMSO . DNP-Leu shows similar solubility profiles .

- Reactivity : DNP derivatives undergo nucleophilic substitution reactions. For example, 2,4-dinitrophenyl ethers react with hydrazine in DMSO via pseudo-first-order kinetics, with rate constants dependent on leaving-group ability (e.g., –OMe vs. –SPh) .

- Stability : DNP groups are light-sensitive and require storage in amber containers .

Research Findings and Trends

Kinetic Studies

DNP derivatives exhibit distinct reactivity patterns. For example, the reaction of 2,4-dinitrophenyl phenyl ether with hydrazine in DMSO has a second-order rate constant $ k_A = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $ at 25°C, with $\Delta H^\circ = 58.2 \, \text{kJ/mol}$ and $\Delta S^\circ = -120 \, \text{J/mol.K}$ . These parameters highlight the influence of electronic effects on reaction rates.

Computational Insights

Quantum chemical methods predict charge distribution and dipole moments in DNP-modified compounds. For instance, N-(4-dimethylamino-3,5-dinitrophenyl)maleimide derivatives show significant charge transfer regions, which correlate with their optical and electrochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.